2,3,4',6-Tetrachlorobiphenyl

描述

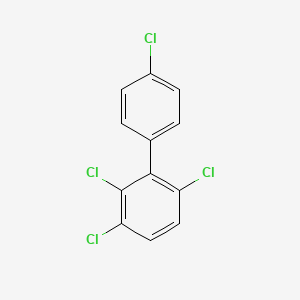

Structure

3D Structure

属性

IUPAC Name |

1,2,4-trichloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)11-9(14)5-6-10(15)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRXQYZZALWWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074159 | |

| Record name | 2,3,4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-58-8 | |

| Record name | 2,3,4',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2Y92IEV5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3,4 ,6 Tetrachlorobiphenyl

Global Environmental Compartmentalization

Once released into the environment, 2,3,4',6-tetrachlorobiphenyl, like other PCBs, undergoes partitioning between different environmental compartments, including air, water, soil, and biota. Its physical and chemical properties, such as its vapor pressure and octanol-air partition coefficient, govern its environmental fate and transport.

The atmosphere is a primary pathway for the long-range transport of PCBs from source regions to remote areas of the globe. nih.govntnu.no PCBs can enter the atmosphere through volatilization from contaminated surfaces and are then transported in both the gas phase and adsorbed to atmospheric particles. cdc.gov

The extent of atmospheric transport is dependent on the specific properties of the congener. Less chlorinated PCBs are generally more volatile and can be transported over longer distances in the vapor phase. cdc.gov The partitioning between the gas and particle phases is a critical factor influencing the mode and distance of transport, as well as the mechanisms of deposition. nih.gov

Atmospheric deposition, through both wet (precipitation) and dry (particle settling and gaseous absorption) processes, is the primary mechanism by which PCBs are transferred from the atmosphere to terrestrial and aquatic ecosystems. cdc.govresearchgate.net Studies have shown that atmospheric deposition is a significant source of PCBs to large water bodies like the Great Lakes and estuaries such as the Hudson River Estuary. researchgate.net

While comprehensive atmospheric monitoring programs often analyze for a suite of PCB congeners, specific data for this compound are not always reported individually. A study in Eastern Siberia detected a co-eluting peak of PCB 95 and PCB 66 (this compound), indicating its presence in the atmosphere of that region, although a discrete concentration could not be determined. mmu.ac.uk The lack of consistent, congener-specific atmospheric data for this compound makes it challenging to fully characterize its global atmospheric distribution and deposition patterns.

Aquatic System Distribution (Freshwater, Marine, Sediments)

This compound is found across a range of aquatic environments, from freshwater rivers and lakes to marine and estuarine waters. Its hydrophobic nature dictates its partitioning behavior, leading to higher concentrations in sediments compared to the overlying water column.

Freshwater and Marine Waters:

Aquatic Sediments:

Sediments act as a primary sink for hydrophobic compounds like this compound. Concentrations in sediments are typically several orders of magnitude higher than in the corresponding water column. The level of contamination can vary significantly based on proximity to historical industrial discharges, urban centers, and atmospheric deposition patterns.

A study of coastal marine sediments from the southern west of the Mediterranean Sea identified various PCB congeners, indicating the widespread contamination of marine ecosystems. While specific concentrations for this compound were not detailed in the summary, the presence of a range of congeners underscores the importance of sediments as a reservoir for these persistent pollutants.

Interactive Table: Aquatic System Distribution of this compound

| Environment | Medium | Concentration Range | Key Findings |

| Freshwater | Water | Low ng/L (estimated for tetrachlorobiphenyls) | Tends to adsorb to particulate matter. |

| Marine | Water | pg/L to low ng/L (estimated for tetrachlorobiphenyls) | Lower concentrations in open ocean waters. |

| Aquatic | Sediment | Highly variable, dependent on source proximity | Sediments are a major sink for this compound. |

Terrestrial Soil and Sediment Concentrations

In terrestrial ecosystems, this compound is primarily found in soil and terrestrial sediments, largely as a result of atmospheric deposition, land-based spills, and the use of contaminated materials. Its persistence in soil is a concern for potential uptake by plants and subsequent entry into the terrestrial food web.

Concentrations of PCBs in soils are highly variable, with background levels in remote areas being very low, while soils in industrial and urban areas can show significant contamination. Research on residential soils in East Chicago, Indiana, for instance, detected a wide range of individual PCB congeners, with the sum of concentrations ranging from 20 to 1700 ng/g dry weight researchgate.net. Although this study did not single out the concentration of this compound, the dominance of congeners with four to six chlorines suggests its likely presence in such contaminated sites researchgate.net. The study also noted that PCB concentrations were correlated with the total organic carbon content of the soil, highlighting the role of organic matter in retaining these compounds researchgate.net.

Another study investigating PCB contamination in urban soils of Bucharest, Romania, over two decades also focused on a selection of major PCB congeners. While showing a general decline in total PCB concentrations over time, the study underscores the persistence of these compounds in urban environments.

Interactive Table: Terrestrial Soil and Sediment Concentrations of this compound

| Environment | Medium | Concentration Range | Key Findings |

| Terrestrial | Soil | Highly variable, from background levels to high contamination in industrial/urban areas | Atmospheric deposition and local sources are major pathways. |

| Terrestrial | Sediment | Variable, reflects deposition and runoff from surrounding land | Can act as a long-term source to other environmental compartments. |

Environmental Fate and Transformation of 2,3,4 ,6 Tetrachlorobiphenyl

Persistence and Resistance to Degradation

The persistence of 2,3,4',6-tetrachlorobiphenyl is a defining characteristic, stemming from its chemical structure. Like other PCBs, it is generally resistant to degradation from chemical, physical, and biological processes. ontosight.aicpcb.nic.in This resistance contributes to its long-term presence in various environmental compartments, including soil, water, and sediments. researchgate.net The stability of PCBs generally increases with the number of chlorine atoms. cpcb.nic.in

Transport and Partitioning Processes

The movement and distribution of this compound in the environment are governed by several physical and chemical processes. These include its tendency to move from water or soil into the air, its attachment to organic matter and sediments, and its movement within water and soil systems. researchgate.net

Volatilization is a significant transport pathway for PCBs, allowing them to move from soil and water surfaces into the atmosphere. cdc.gov Lower chlorinated PCBs tend to be more volatile than their more highly chlorinated counterparts. cdc.gov The rate of volatilization from soil is influenced by factors such as soil temperature, moisture content, and the properties of the pesticide itself. researchgate.net An increase in soil temperature generally enhances volatilization. researchgate.net However, as soils become dry, the binding of PCBs can become tighter, which may reduce the net volatilization. cdc.gov

Due to its hydrophobic nature, this compound has a strong tendency to adsorb to organic matter and sediments in aquatic and terrestrial environments. cpcb.nic.incymitquimica.com This process, known as sorption, significantly affects its environmental fate and bioavailability. uth.gr The partitioning of PCBs to sediment and dissolved organic matter can reduce their concentration in the freely dissolved phase, which in turn influences their mobility and availability to organisms. acs.orgacs.org The affinity of PCBs for soil and sediment generally increases with higher organic carbon content in the soil and with increased chlorination and coplanarity of the PCB molecule. nih.gov

Once in aquatic systems, this compound can be transported by currents and diffusion. cdc.gov Its movement is also influenced by its partitioning between the water column, suspended solids, and bottom sediments. cdc.gov In terrestrial systems, its movement is largely dictated by its strong binding to soil particles, which limits its mobility. However, transport can still occur through soil erosion and runoff. Atmospheric transport is a primary mechanism for the global dispersion of PCBs, allowing them to reach remote areas far from their original sources. cdc.gov

Biotic Transformation Pathways

Despite their general resistance to degradation, PCBs like this compound can be transformed by living organisms, particularly microorganisms. researchgate.netuth.gr These biotic transformations are crucial in determining the ultimate fate of these compounds in the environment.

Under anaerobic (oxygen-free) conditions, a key transformation process is reductive dechlorination, where chlorine atoms are removed from the biphenyl (B1667301) structure. uth.gracs.org This process is often a prerequisite for further degradation, as it typically results in less chlorinated congeners that can then be broken down through aerobic (oxygen-present) pathways. vt.edu

Studies have shown that the microbial dechlorination of this compound can proceed through different pathways, influenced by factors like temperature and the specific microbial communities present. researchgate.net For example, research on sediments from different locations has demonstrated that temperature affects the timing and predominance of parallel dechlorination pathways, such as the removal of chlorine from the meta versus the para position. researchgate.net In one study, meta dechlorination of 2,3,4',6-CB to 2,4,6-trichlorobiphenyl (B164858) was the dominant pathway at most temperatures tested, while para dechlorination to 2,3,6-trichlorobiphenyl (B1206163) was favored at 18°C and 34°C in some cases. researchgate.net

The end products of these transformations vary. For instance, the dechlorination of 2,3,4,6-tetrachlorobiphenyl (B164873) has been observed to produce trichlorobiphenyls such as 2,4,6-trichlorobiphenyl and 2,3,6-trichlorobiphenyl, which can be further dechlorinated to dichlorobiphenyls like 2,6-dichlorobiphenyl (B22184). researchgate.net

In mammals, the metabolism of this compound has been studied in mice. nih.gov Research indicates that it can be metabolized and form metabolites through the mercapturic acid pathway, leading to the formation of methylsulfonyl-tetrachlorobiphenyl compounds. nih.gov These metabolites have been found to accumulate in tissues such as the lung, liver, kidney, and fat. nih.gov Specifically, 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl was identified as a major metabolite in the lung tissue. nih.gov

The following table provides a summary of some of the observed biotic transformation products of this compound.

| Initial Compound | Transformation Process | Resulting Compound(s) | Organism/System |

| This compound | Reductive Dechlorination | 2,4,6-Trichlorobiphenyl | Anaerobic sediment microorganisms |

| This compound | Reductive Dechlorination | 2,3,6-Trichlorobiphenyl | Anaerobic sediment microorganisms |

| This compound | Metabolism | 4-Methylsulphonyl-2,3,4',6-tetrachlorobiphenyl | Mice |

Anaerobic Reductive Dechlorination

The anaerobic reductive dechlorination of this compound is a microbially mediated process that plays a crucial role in the environmental fate of this compound. It involves the removal of chlorine atoms from the biphenyl structure, leading to the formation of lesser-chlorinated congeners. This transformation is significant because it can reduce the toxicity and bioaccumulation potential of the parent compound. oup.com

Microbial Communities and Enzymatic Mechanisms

The biotransformation of this compound under anaerobic conditions is carried out by specific microbial communities. oup.com While axenic cultures of anaerobic microorganisms capable of dechlorinating this specific congener have not been isolated, studies on sediment microcosms have provided insights into the responsible microbial populations. oup.com These communities are often complex and work synergistically to achieve dechlorination. The addition of polychlorinated biphenyl (PCB) congeners as potential electron acceptors has been shown to stimulate the growth of these dechlorinating microorganisms. oup.com

The enzymatic mechanisms involve reductive dehalogenases, which catalyze the removal of chlorine atoms and their replacement with hydrogen atoms. These enzymes are part of the respiratory chain of some anaerobic bacteria, where the PCB congener serves as a terminal electron acceptor in a process known as dehalorespiration. acs.org Different microorganisms appear to possess distinct dehalogenating enzymes with varying congener specificities, leading to different dechlorination pathways. nih.gov

Regiospecificity of Chlorine Removal (e.g., Ortho, Meta, Para)

The anaerobic dechlorination of this compound exhibits a defined regiospecificity, with chlorine atoms at different positions on the biphenyl rings being removed preferentially. In studies using sediments from various locations, the initial and most rapid dechlorination step is typically the removal of the meta chlorine atom at position 3. asm.orgresearchgate.net This is consistent with observations for other PCB congeners where doubly flanked meta chlorines are preferentially removed. asm.org

Following meta dechlorination, para dechlorination at position 4' can also occur. asm.orgresearchgate.net The removal of ortho chlorines from this compound is less common and, when observed, tends to occur at a slower rate than meta or para dechlorination. asm.orgnih.gov The specific pattern of chlorine removal can be influenced by the microbial community present in the sediment and environmental conditions such as temperature. asm.org For instance, in some sediments, ortho dechlorination of the dechlorination products of this compound has been observed, but not directly from the parent compound. asm.org

Transformation Products and Sequential Dechlorination

The anaerobic reductive dechlorination of this compound proceeds through a sequence of steps, yielding various lesser-chlorinated biphenyls. The primary and most rapidly formed transformation product is typically 2,4',6-trichlorobiphenyl (B41352), resulting from the removal of the meta chlorine. researchgate.net Another initial product that can be formed, though usually in smaller amounts, is 2,3,6-trichlorobiphenyl, from the removal of the para chlorine. asm.org

Further dechlorination of these trichlorobiphenyls can lead to the formation of dichlorobiphenyls and monochlorobiphenyls. For example, 2,4',6-trichlorobiphenyl can be dechlorinated to 2,6-dichlorobiphenyl and 2,4'-dichlorobiphenyl. asm.orgresearchgate.net In some cases, the dechlorination sequence can continue to produce monochlorobiphenyls such as 2-chlorobiphenyl (B15942) and 4-chlorobiphenyl (B17849). asm.org The final distribution of products is dependent on the specific dechlorinating activities present in the microbial community and the incubation conditions. asm.orgresearchgate.net

Interactive Data Table: Transformation Products of this compound Anaerobic Dechlorination

| Parent Compound | Primary Transformation Product(s) | Subsequent Transformation Product(s) |

| This compound | 2,4',6-Trichlorobiphenyl, 2,3,6-Trichlorobiphenyl | 2,6-Dichlorobiphenyl, 2,4'-Dichlorobiphenyl, 2-Chlorobiphenyl, 4-Chlorobiphenyl |

Factors Influencing Anaerobic Dechlorination Rates

Several environmental factors can significantly influence the rate and extent of anaerobic dechlorination of this compound. These include:

Temperature: Temperature has a profound effect on dechlorination activity. Studies have shown that dechlorination occurs over a broad temperature range, with optimal rates typically observed between 20°C and 30°C. asm.orgnih.gov However, some dechlorination has been reported at temperatures as low as 4°C and as high as 60°C in certain sediments. asm.orgnih.gov Different temperature optima for the removal of ortho, meta, and para chlorines suggest the involvement of different microbial populations with distinct temperature preferences. nih.gov

Redox Conditions: Anaerobic conditions are a prerequisite for reductive dechlorination. The availability of electron donors is crucial for this process. The presence of co-substrates, such as short-chain fatty acids (e.g., acetate, propionate, butyrate), can serve as electron donors and stimulate dechlorination activity. nih.govasm.org

Co-substrates: The addition of labile organic carbon sources can enhance the rate of dechlorination by providing the necessary electrons for the reductive process. oup.com The type of co-substrate can also influence the composition of the microbial community and, consequently, the dechlorination pathway.

Aerobic Oxidative Degradation

While anaerobic dechlorination is a critical first step in the breakdown of highly chlorinated biphenyls, the resulting lesser-chlorinated congeners can be further degraded through aerobic oxidative processes.

Microbial Co-metabolism and Biphenyl Degradation Pathways

The aerobic degradation of the dechlorination products of this compound, such as di- and trichlorobiphenyls, is primarily achieved through microbial co-metabolism. acs.org In this process, the chlorinated biphenyls are fortuitously degraded by enzymes that are induced by the presence of a primary growth substrate, typically biphenyl or other structurally similar compounds. osti.gov

The central pathway for biphenyl degradation involves a series of enzymatic reactions initiated by a biphenyl dioxygenase. This enzyme introduces two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. This intermediate is then dehydrogenated to form a dihydroxybiphenyl, which undergoes ring cleavage by another dioxygenase. The resulting meta-cleavage product is then further metabolized through a series of hydrolytic and oxidative steps, ultimately leading to intermediates of central metabolism, such as the Krebs cycle. osti.gov The presence and specificity of the biphenyl dioxygenase are key determinants of which chlorinated biphenyls can be degraded by a particular microorganism.

Formation of Metabolites (e.g., Chlorobenzoates, Hydroxylated Products)

The biotransformation of this compound results in a variety of metabolites, with the specific products depending heavily on the biological system and the prevailing environmental conditions (aerobic vs. anaerobic). The primary metabolic processes include reductive dechlorination and the formation of hydroxylated and sulfur-containing derivatives.

Under anaerobic conditions, typically found in sediments, microbial communities mediate the reductive dechlorination of this compound. This process involves the sequential removal of chlorine atoms, leading to the formation of less-chlorinated PCB congeners. Studies in freshwater sediments have identified several key dechlorination reactions. The initial dechlorination can occur at either a meta or para position. researchgate.net For example, the removal of the meta-chlorine at position 3 results in 2,4,6-trichlorobiphenyl, while removal of the para'-chlorine at position 4' yields 2,3,6-trichlorobiphenyl. nih.govasm.org These trichlorobiphenyls can be further dechlorinated to di- and monochlorobiphenyls, although the complete removal of all chlorine atoms is not always achieved. researchgate.netasm.org The specific pathway and end-products are sensitive to environmental factors such as temperature, which can influence the activity and dominance of different microbial populations. researchgate.netnih.gov

In mammalian systems, such as studies conducted in mice, the metabolism of this compound proceeds through the mercapturic acid pathway. tandfonline.comnih.gov This detoxification route involves conjugation with glutathione (B108866) and subsequent enzymatic processing, leading to the formation of sulfur-containing metabolites. The principal products identified in tissues are methylthio- and methylsulphonyl-tetrachlorobiphenyls. tandfonline.comtandfonline.com Specifically, 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl has been identified as a major metabolite that accumulates in lung tissue. tandfonline.comnih.gov

While direct evidence for the formation of chlorobenzoates from this compound is limited in the reviewed literature, the formation of hydroxylated products has been noted. One commercial source suggests that its metabolism can yield 2,3,4',5'-tetrachlorophenol. biosynth.com The formation of hydroxylated metabolites is a common pathway for many PCBs, often as a precursor to ring cleavage. acs.org For instance, studies on other tetrachlorobiphenyls have confirmed the production of various hydroxylated derivatives in both plants and animals. acs.org

Table 1: Identified Metabolites of this compound

| Metabolite Class | Specific Metabolite(s) | Formation Process | System |

|---|---|---|---|

| Dechlorination Products | 2,4,6-Trichlorobiphenyl | Reductive Dechlorination | Anaerobic Sediments |

| 2,3,6-Trichlorobiphenyl | Reductive Dechlorination | Anaerobic Sediments | |

| 2,6-Dichlorobiphenyl | Reductive Dechlorination | Anaerobic Sediments | |

| 2,4-Dichlorobiphenyl | Reductive Dechlorination | Anaerobic Sediments | |

| 2-Chlorobiphenyl, 4-Chlorobiphenyl | Reductive Dechlorination | Anaerobic Sediments | |

| Sulfur-Containing | Methylthio-tetrachlorobiphenyls | Mercapturic Acid Pathway | Mice |

| Metabolites | 4-Methylsulphonyl-2,3,4',6-tetrachlorobiphenyl | Mercapturic Acid Pathway | Mice |

| Hydroxylated Products | 2,3,4',5'-Tetrachlorophenol | Hydroxylation | Not Specified |

Mineralization Potential of Degraded Products

Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide (CO₂), water, and mineral salts. For PCBs, mineralization is generally a slow and often incomplete process. The potential for mineralization is inversely related to the degree of chlorination.

Studies investigating the mineralization of tetrachlorobiphenyls have found it to be very limited. For example, the white rot fungus Phanerochaete chrysosporium, known for its ability to degrade a wide range of pollutants, showed negligible mineralization of 3,3',4,4'-tetrachlorobiphenyl (B1197948) to CO₂ over a 28-day period. usda.govnih.govresearchgate.net Another study using the same fungus observed that 2,2',4,4'-tetrachlorobiphenyl (B165808) was mineralized by approximately 9%, but only at very low concentrations. nih.gov This suggests that while some mineralization of the biphenyl rings of tetrachlorobiphenyls is possible, it is not a significant fate process.

The primary degradation products of this compound under anaerobic conditions are less-chlorinated biphenyls. researchgate.netasm.org It is widely accepted that these lower-chlorinated congeners are more susceptible to aerobic degradation, which can potentially lead to ring cleavage and eventual mineralization. acs.org However, the available research on this compound focuses on the initial transformation steps (reductive dechlorination) and does not provide data on the complete mineralization of its specific daughter products. The transformation often appears to halt at the formation of persistent tri-, di-, and monochlorobiphenyls. asm.org

**Table 2: Mineralization of Selected Tetrachlorobiphenyls by *Phanerochaete chrysosporium***

| PCB Congener | Incubation Time (days) | Mineralization (% to CO₂) | Reference |

|---|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl | 28 | Negligible | usda.govnih.gov |

| 2,2',4,4'-Tetrachlorobiphenyl | 30 | ~9% (at 40 nM) | nih.gov |

| 4,4'-Dichlorobiphenyl (B164843) (for comparison) | 28 | ~11% | usda.govnih.gov |

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

In addition to biological degradation, this compound can be transformed by non-biological, or abiotic, processes. The most relevant of these is photolysis.

Photolysis is the degradation of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. This process is recognized as a significant abiotic degradation pathway for PCBs in the environment. nih.gov The photolytic degradation of PCBs typically proceeds via reductive dechlorination, where chlorine atoms are stripped from the biphenyl rings. srrttf.org Studies on various tetrachlorobiphenyl congeners have shown they decompose under UV irradiation to form trichlorobiphenyls, dichlorobiphenyls, and eventually, biphenyl. srrttf.org The rate and efficiency of photolysis are influenced by the number and position of chlorine atoms and environmental conditions, such as the presence of sensitizing agents like humic substances or catalysts. nih.gov While specific photolytic half-life data for this compound were not found, its structure suggests it would be susceptible to this degradation route.

Hydrolysis , the breakdown of a compound due to reaction with water, is not a significant environmental fate process for PCBs. The carbon-chlorine bonds and the biphenyl structure are chemically stable and resistant to hydrolysis under typical environmental pH and temperature conditions.

Bioaccumulation and Biotransformation in Biological Systems Excluding Human Clinical Aspects

Uptake and Accumulation in Organisms

The uptake and subsequent accumulation of 2,3,4',6-tetrachlorobiphenyl in organisms are largely dictated by its physicochemical properties and the physiological characteristics of the exposed species.

This compound is a lipophilic, or "fat-loving," compound. rug.nl This characteristic means it has a high affinity for and solubility in lipids, which are the primary components of fatty tissues in organisms. rug.nl Consequently, when organisms are exposed to this compound, it tends to move from the surrounding environment, such as water or contaminated food, and partition into their lipid-rich tissues. rug.nl These tissues include adipose (fat) tissue, liver, and skin. nih.gov

The lipophilic nature of PCBs like this compound is a key factor in their persistence and bioaccumulation in the environment. rug.nl Because they are stored in fat, they are not easily excreted from the body, leading to a gradual build-up over time. rug.nl The degree of chlorination and the specific positions of the chlorine atoms on the biphenyl (B1667301) rings influence the rate of biotransformation, with lower chlorinated congeners generally being metabolized more quickly. rug.nl

The partitioning of this compound into fatty tissues serves as a long-term reservoir of the compound within an organism. This stored compound can be mobilized during periods of fat metabolism, such as during times of starvation, migration, or reproduction, potentially leading to increased concentrations in the bloodstream and other tissues.

The tendency of a chemical to accumulate in an organism from the surrounding water is quantified by the bioconcentration factor (BCF). rivm.nl For lipophilic compounds like this compound, BCF values are often high, indicating a significant potential for accumulation. The BCF is influenced by factors such as the organism's metabolic rate, feeding habits, and the physicochemical properties of the compound itself. rug.nlrivm.nl

Studies have shown that the bioaccumulation of PCBs in aquatic organisms is a significant concern. While specific BCF values for this compound are not always individually reported in broad studies, the general principles of PCB bioaccumulation apply. For instance, research on various PCB congeners has demonstrated that they readily accumulate in aquatic life. oup.com

Table 1: Illustrative Bioaccumulation Data for Tetrachlorobiphenyls in Aquatic Organisms (Note: Data for the specific 2,3,4',6- congener is limited; this table presents representative data for tetrachlorobiphenyls to illustrate the concept.)

| Organism | PCB Congener | Log BCF | Reference |

|---|---|---|---|

| Goldfish (Carassius auratus) | 2,5-Dichlorobiphenyl | Not specified | sfu.ca |

| Fathead Minnow (Pimephales promelas) | Various | Not specified | rivm.nl |

| Rainbow Trout (Oncorhynchus mykiss) | Various | Not specified | epa.gov |

Trophic Transfer and Biomagnification in Food Webs

Once this compound has accumulated in an organism, it can be transferred to other organisms through the food web. oup.com This process, known as trophic transfer, leads to biomagnification, where the concentration of the compound increases at successively higher trophic levels. rug.nloup.com

For example, small aquatic organisms like invertebrates may accumulate this compound from the water or sediment. When these invertebrates are consumed by fish, the PCB is transferred to the fish's tissues. As larger fish consume smaller fish, the concentration of the PCB becomes progressively higher. oup.com This can result in top predators, such as piscivorous birds and mammals, having significantly higher body burdens of these compounds than organisms lower in the food chain. rug.nloup.com

The efficiency of trophic transfer is influenced by several factors, including the metabolic capabilities of the organisms at each trophic level. rug.nl If an organism can effectively metabolize and excrete the compound, the transfer to the next trophic level will be less efficient. However, the persistence of many PCB congeners, including tetrachlorobiphenyls, often leads to significant biomagnification. rug.nloup.com

Biotransformation Pathways in Non-Human Biota

While this compound is persistent, it is not entirely inert within biological systems. Organisms possess enzymatic machinery that can metabolize, or biotransform, this compound, although the process is often slow. nih.gov

The initial step in the biotransformation of this compound typically involves Phase I metabolic reactions. These reactions are designed to make the lipophilic compound more water-soluble, which facilitates its excretion from the body.

A primary Phase I reaction for PCBs is hydroxylation, a process catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). researchgate.netuu.nl These enzymes introduce a hydroxyl (-OH) group onto the biphenyl structure, creating a more polar metabolite. researchgate.net

The specific CYP enzymes involved and the position of hydroxylation can vary between species and even between different tissues within the same organism. researchgate.net Studies on various animal models, such as rats, guinea pigs, and hamsters, have shown species-specific differences in the ability to hydroxylate different tetrachlorobiphenyl isomers. researchgate.net For instance, research on 2,3',4',5-tetrachlorobiphenyl (B1594203) has indicated that different CYP isoforms are responsible for hydroxylation at different positions on the biphenyl rings in these species. nih.gov While direct studies on this compound are less common, the general principles of CYP-mediated hydroxylation apply. The presence of chlorine atoms at specific positions can influence the rate and site of hydroxylation. researchgate.net

Phase I Metabolic Reactions

Epoxidation and Arene Oxide Formation

The initial and rate-limiting step in the metabolism of many PCBs, including this compound, is oxidation, often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This process can proceed through the formation of an electrophilic arene oxide intermediate. nih.gov Arene oxides are highly reactive and can undergo several subsequent reactions, including enzymatic hydration to form dihydrodiols or spontaneous rearrangement to yield phenolic metabolites (hydroxylated PCBs). nih.gov The formation of arene oxides is a critical step that can lead to the generation of reactive intermediates capable of binding to cellular macromolecules. nih.gov While direct evidence for the specific arene oxide intermediates of this compound is limited in the provided context, the formation of downstream metabolites, such as hydroxylated and mercapturic acid pathway derivatives, strongly suggests its occurrence. tandfonline.comnih.gov The measurement of methylsulfonyl-PCB congeners (MeSO2-PCBs) can serve as an indirect measure of arene oxide formation. nih.gov

Influence of Congener Structure on Hydroxylation Patterns

The specific pattern of chlorine substitution on the biphenyl rings significantly influences the sites of hydroxylation. For PCBs, hydroxylation is generally favored at the para position in a phenyl ring with no or few chlorine substituents, provided it is not sterically hindered. oup.com In the case of this compound, the presence of chlorine atoms at positions 2, 3, and 6 on one ring and at position 4' on the other ring dictates the likely positions for hydroxylation. Ortho-substituted PCBs that also have a p-chlorine substituent on one of the phenyl rings tend to be preferentially hydroxylated on the ring that is not para-substituted. nih.gov For multi-ortho substituted PCBs, oxidation often occurs at the meta position. nih.govacs.org The estrogenic activity of hydroxylated PCBs is also influenced by the position of the hydroxyl group, with para-hydroxylation generally leading to higher activity compared to meta or ortho positions. oup.comoup.com

Phase II Metabolic Reactions (Conjugation)

Following Phase I oxidation, the resulting hydroxylated metabolites of this compound can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Glutathione (B108866) Conjugation and Mercapturic Acid Pathway (MAP)

The mercapturic acid pathway (MAP) is an important route for the biotransformation of certain PCBs. tandfonline.com This pathway begins with the conjugation of the parent compound or its epoxide intermediate with glutathione (GSH). tandfonline.comnih.gov This initial conjugate is then further metabolized through a series of steps, including cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid. nih.gov This pathway ultimately leads to the formation of methylthio- and methylsulfonyl metabolites. tandfonline.com The metabolism of this compound in mice has been shown to proceed via the MAP, indicating the involvement of glutathione conjugation. tandfonline.comnih.gov

Formation of Methylthio- and Methylsulfonyl Metabolites

The end products of the mercapturic acid pathway are often methylthio- (MeS-PCB) and methylsulfonyl- (MeSO2-PCB) metabolites. tandfonline.comnih.gov In studies with this compound in mice, tissues were found to contain mainly methylsulfonyl-tetraCB, with minor amounts of the parent compound and traces of methylthio-tetraCB. tandfonline.comnih.govtandfonline.com The formation of methyl[35S]sulfonyl-tetraCB was confirmed in the lung, liver, kidney, and fat of mice administered with 35S-cysteine. nih.govtandfonline.com The major compound identified in the lung was 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl, suggesting specific binding or accumulation in this tissue. tandfonline.comnih.govtandfonline.com

Specific Metabolite Identification for this compound in Model Organisms

Research on the metabolism of this compound in model organisms, particularly mice, has led to the identification of several key metabolites.

In female mice, the administration of this compound resulted in the formation and tissue deposition of metabolites from the mercapturic acid pathway. tandfonline.comnih.gov The primary metabolites identified were methylsulfonyl derivatives. tandfonline.comnih.gov

Table 1: Identified Metabolites of this compound in Mice

| Metabolite Class | Specific Metabolite Identified | Tissue(s) of Detection | Reference(s) |

| Methylthio-PCBs | Traces of methylthio-tetrachlorobiphenyl | General tissues | tandfonline.comnih.gov |

| Methylsulfonyl-PCBs | 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl | Lung (major), liver, kidney, fat | tandfonline.comnih.govtandfonline.com |

The significant finding from these studies was the pronounced accumulation of 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl in the tracheo-bronchial mucosa of the lungs in mice. nih.govtandfonline.com This suggests the presence of specific binding sites for this particular metabolite in lung tissue. tandfonline.comnih.gov

Interspecies Variability in Biotransformation Profiles

The biotransformation of polychlorinated biphenyls (PCBs), including this compound, is a complex process that exhibits significant variability across different biological species. This variability is largely attributed to differences in the activity and substrate specificity of metabolic enzymes, particularly the cytochrome P450 (CYP) monooxygenase system. The patterns of chlorination on the biphenyl rings are a key determinant of the rate and products of metabolism. Generally, PCBs with vicinal (adjacent) hydrogen atoms are more susceptible to biotransformation.

The metabolic fate of this compound and related congeners involves several key pathways, primarily hydroxylation and the mercapturic acid pathway, leading to the formation of hydroxylated (OH-PCBs), methylthio (MeS-PCBs), and methylsulfonyl (MeSO₂-PCBs) metabolites. The prevalence and profile of these metabolites can differ substantially among species.

Metabolism in Rodents

Studies in rodents have provided significant insights into the biotransformation of tetrachlorobiphenyls.

Mice: Research on female mice administered this compound has demonstrated the importance of the mercapturic acid pathway. nih.gov The primary metabolites identified in tissues such as the lung, liver, kidney, and fat were methylsulfonyl-tetrachlorobiphenyls (MeSO₂-tetraCBs). nih.gov The major compound found in the lung was specifically identified as 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl, suggesting specific binding or accumulation of this metabolite in the tracheo-bronchial mucosa. nih.gov Only minor amounts of the parent compound and traces of methylthiotetraCB were detected, indicating efficient metabolism via this pathway in mice. nih.gov

Rats, Guinea Pigs, and Hamsters: Comparative studies on other PCBs highlight significant metabolic differences among rodent species. For the structurally related 2,3',4',5-tetrachlorobiphenyl, liver microsomes from guinea pigs and hamsters were capable of metabolizing the congener, whereas those from untreated rats were not. nih.gov Furthermore, guinea pig microsomes exclusively produced 3-hydroxy metabolites, while hamster microsomes showed higher activity for 4-hydroxylation. nih.gov When exposed to a PCB mixture, the profiles of retained PCBs and their metabolites also varied. Nonplanar PCBs were more abundant in the livers of rats compared to hamsters and guinea pigs. nih.gov Conversely, serum concentrations of phenolic PCBs were highest in hamsters, followed by rats, and then guinea pigs, with each species producing different predominant hydroxylated metabolites. nih.gov The hepatic concentrations of methylsulfonyl metabolites were highest in guinea pigs, followed by rats, and then hamsters. nih.gov

Metabolism in Aquatic and Avian Species

Fish: Fish species generally exhibit a much slower rate of PCB biotransformation compared to mammals. nih.gov This contributes to the significant bioaccumulation of these compounds in aquatic food webs. While the P450-catalyzed first step of metabolism occurs, it is less efficient, even for congeners that are readily metabolized by rodents. nih.gov For example, 3,3',4,4'-tetrachlorobiphenyl (B1197948) is metabolized very slowly in fish compared to rats. nih.gov

Marine Mammals: Studies on bowhead whales have shown the presence of MeSO₂-PCB metabolites in blubber, indicating that the enzymatic pathways for their formation exist in these marine mammals. north-slope.org The distribution was dominated by 4-MeSO₂-substituted congeners. north-slope.org The capacity for biotransformation is likely mediated by CYP enzymes with CYP2B-like activity. north-slope.org Despite evidence of metabolism, concentrations of hydroxylated PCB metabolites in the plasma of bowhead whales were found to be low compared to other marine mammals and humans. north-slope.org

Birds: In avian species, the rate of PCB biotransformation is also dependent on the congener's structure. Lower-chlorinated PCBs are generally metabolized more readily than higher-chlorinated ones. rug.nldffe.gov.za This leads to a shift in the PCB profile in higher trophic level birds, with a greater percentage of persistent, higher-chlorinated congeners. dffe.gov.za Piscivorous (fish-eating) birds tend to accumulate higher-chlorinated PCBs, reflecting the composition in their prey, whereas granivores and insectivores may be exposed to more lower-chlorinated congeners from vegetation and soil. dffe.gov.za

The following data tables summarize the observed interspecies differences in PCB metabolism.

Table 1: Comparative Metabolite Formation from Tetrachlorobiphenyls in Various Species This table is interactive. You can sort and filter the data by clicking on the column headers.

| Species | Primary Metabolic Pathway(s) | Key Metabolites Observed | Research Findings Reference |

|---|---|---|---|

| Mouse | Mercapturic Acid Pathway, Hydroxylation | Methylsulfonyl-tetraCBs (major), Methylthio-tetraCBs (trace), OH-PCBs | nih.gov |

| Rat | Hydroxylation | 4-OH-pentaCBs (from PCB mixture) | nih.govnih.gov |

| Guinea Pig | Hydroxylation, Mercapturic Acid Pathway | 3-OH-pentaCBs (from PCB mixture), High levels of MeSO₂-CBs | nih.govnih.gov |

| Hamster | Hydroxylation | Dihydroxylated metabolites, 4-OH-tetraCBs | nih.govnih.gov |

| Fish | Hydroxylation (very slow) | OH-PCBs (low levels) | nih.gov |

| Bowhead Whale | Mercapturic Acid Pathway, Hydroxylation | MeSO₂-PCBs, Low levels of OH-PCBs | north-slope.org |

| Birds | Hydroxylation | OH-PCBs (higher rate for lower-chlorinated congeners) | dffe.gov.za |

Table 2: Predominant PCB Metabolite Types by Animal Class This table provides a generalized overview of metabolic tendencies for PCBs across different animal classes based on available research.

| Animal Class | Predominant Hydroxylated Metabolites | Predominant Sulfur-Containing Metabolites | General Metabolic Rate |

|---|---|---|---|

| Mammals (Rodents) | Varies by species (e.g., 3-OH vs. 4-OH vs. di-OH) | MeSO₂-PCBs (Varies by species) | Relatively High |

| Mammals (Marine) | OH-PCBs (can be low in some species) | MeSO₂-PCBs | Moderate |

| Fish | OH-PCBs (formed very slowly) | Not well-characterized | Very Low |

| Birds | OH-PCBs | Not well-characterized | Moderate (higher for low-Cl PCBs) |

Mechanisms of Cellular and Molecular Interaction of 2,3,4 ,6 Tetrachlorobiphenyl

Receptor-Mediated Interactions

The interaction of 2,3,4',6-tetrachlorobiphenyl with cellular receptors is a key initiating event in its mechanism of action. These interactions can be broadly categorized into those mediated by the Aryl Hydrocarbon Receptor (AhR) and those that are independent of AhR.

Aryl Hydrocarbon Receptor (AhR) Binding Potential

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons, including certain PCB congeners. oup.comnih.gov The binding of a ligand to the AhR initiates a signaling cascade that involves the translocation of the receptor-ligand complex to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). oup.comnih.gov This complex then binds to specific DNA sequences known as dioxin responsive elements (DREs), leading to the altered transcription of target genes. oup.com

The binding affinity of PCB congeners to the AhR is highly dependent on their structure, particularly the substitution pattern of chlorine atoms. Coplanar PCBs, which lack ortho-substituted chlorines, can adopt a planar conformation that allows for high-affinity binding to the AhR. oup.com In contrast, non-coplanar PCBs, which have one or more chlorine atoms at the ortho positions (2, 2', 6, and 6'), experience steric hindrance that prevents the two phenyl rings from rotating into a single plane. This non-planar configuration generally results in lower binding affinity for the AhR.

This compound possesses two ortho-chlorine atoms (at positions 2 and 6), which classifies it as a non-coplanar or ortho-substituted PCB. Due to this structural feature, its binding potential to the Aryl Hydrocarbon Receptor is considered to be low. Research on various PCB congeners has consistently shown that ortho-substitution significantly reduces AhR binding affinity. For instance, studies comparing non-ortho-substituted PCBs like 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) with ortho-substituted congeners demonstrate the much higher AhR binding and subsequent "dioxin-like" toxicity of the former. oup.com

While direct binding data for this compound is limited in readily available literature, the established structure-activity relationships for PCBs strongly suggest a weak interaction with the AhR. This implies that the biological effects of this compound are likely not primarily mediated through the classical AhR pathway that characterizes dioxin-like compounds.

Non-AhR Mediated Cellular Responses

Given the low AhR binding potential of this compound, its cellular effects are largely attributed to non-AhR mediated pathways. Ortho-substituted PCBs are known to elicit a range of biological responses through mechanisms independent of the AhR. These can include interactions with other cellular receptors and signaling molecules.

One significant area of non-AhR mediated activity for some PCB congeners involves interactions with hormone receptors, such as the estrogen receptor. However, the specific interactions of this compound with these receptors are not as extensively documented as for other congeners.

Another critical non-AhR mediated effect of certain non-coplanar PCBs is the disruption of intracellular signaling pathways, particularly those involving calcium mobilization and protein kinase activation. These alterations can lead to a cascade of downstream effects on cellular processes like neurotransmission, inflammation, and cell proliferation. For example, some non-coplanar PCBs have been shown to interfere with calcium channels and alter dopamine (B1211576) levels in the brain. t3db.ca

Modulation of Gene Expression and Enzyme Systems

This compound can significantly influence the expression and activity of various genes and enzyme systems, leading to widespread effects on cellular metabolism and function.

Induction of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. The induction of CYP enzymes is a well-established effect of exposure to PCBs.

The induction of specific CYP isozymes, particularly those in the CYP1A family (CYP1A1 and CYP1A2), is a hallmark of exposure to AhR agonists. nih.gov Dioxin-like PCBs are potent inducers of these enzymes. nih.govoup.com Given that this compound is a non-coplanar PCB with low AhR affinity, it is not expected to be a strong inducer of the CYP1A subfamily.

However, non-coplanar PCBs are known to induce other CYP isozymes, primarily from the CYP2B and CYP3A families, through AhR-independent mechanisms. While specific data on this compound is not abundant, studies on structurally similar non-coplanar PCBs provide insights into its likely effects. The induction of these alternative CYP enzymes can alter the metabolism of various substrates, including hormones and pharmaceuticals, and can also lead to the production of reactive metabolites.

| PCB Congener Type | Primary CYP Induction | Mediating Receptor |

| Dioxin-like (Non-ortho) | CYP1A Family | Aryl Hydrocarbon Receptor (AhR) |

| Non-dioxin-like (Ortho-substituted) | CYP2B, CYP3A Families | Constitutive Androstane Receptor (CAR), Pregnane X Receptor (PXR) |

Alteration of Cyclooxygenase (COX) Enzyme Expression and Activity

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the synthesis of prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclin, and thromboxanes. There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and is involved in physiological functions, and COX-2, which is an inducible enzyme that is upregulated in response to inflammatory stimuli.

Research has shown that certain non-coplanar PCB congeners can modulate the expression and activity of COX enzymes, particularly COX-2. For example, 2,2',4,4'-tetrachlorobiphenyl (B165808) (PCB 47), a non-coplanar congener, has been demonstrated to increase the expression of COX-2 mRNA and protein in human granulocytic cells. oup.com This induction of COX-2 can lead to an increased production of prostaglandins, which are potent inflammatory mediators.

The mechanism by which non-coplanar PCBs induce COX-2 appears to be independent of the AhR and may involve the activation of other signaling pathways. The ability of this compound to alter COX enzyme expression and activity is an important aspect of its molecular toxicology, as it suggests a potential to contribute to inflammatory processes. Studies on other highly ortho-substituted PCBs have shown that they can specifically increase COX-2 expression, leading to elevated levels of its enzymatic products like prostaglandin (B15479496) E2. oup.com This effect is often mediated by the activation of specific signaling cascades. oup.com

Cellular Signaling Pathways

The interaction of this compound with cellular components can trigger a variety of signaling pathways, leading to a cascade of downstream events that ultimately determine the cellular response. While the specific pathways affected by this particular congener are not fully elucidated, research on other non-coplanar PCBs provides a framework for understanding its likely mechanisms of action.

One of the key signaling pathways that can be modulated by non-coplanar PCBs is the mitogen-activated protein kinase (MAPK) pathway. The MAPK cascade is a central signaling pathway that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Activation of the MAPK pathway has been observed in response to other ortho-substituted PCBs. oup.com

Furthermore, non-coplanar PCBs have been shown to interfere with calcium signaling. This can occur through direct effects on calcium channels or by affecting intracellular calcium stores. Alterations in calcium homeostasis can have profound effects on numerous cellular functions, including neurotransmitter release, muscle contraction, and gene expression.

Alterations in Cell Function (e.g., Degranulation)

The functional cellular effects of polychlorinated biphenyls (PCBs) can be significantly influenced by their specific congener structure, particularly the substitution pattern of chlorine atoms. Studies on neutrophil-like cells and primary neutrophils have revealed that the ability of a tetrachlorobiphenyl (TCB) to alter cell functions like degranulation often depends on whether it is a non-coplanar or coplanar congener.

Non-coplanar, ortho-substituted PCBs have been shown to modulate neutrophil degranulation. For instance, research on differentiated human promyelocytic leukemia (HL-60) cells, a model for neutrophils, demonstrated that exposure to the non-coplanar congener 2,2′,4,4′-tetrachlorobiphenyl resulted in an enhanced degranulation response. oup.comoup.com This was measured by the increased release of the enzyme myeloperoxidase (MPO), a key component of neutrophil azurophilic granules. oup.comoup.com The effect was observed to be both time- and concentration-dependent. oup.com Similar pro-degranulatory effects have been reported in rat neutrophils exposed to non-coplanar TCBs. oup.com

In contrast, the coplanar, non-ortho-substituted congener 3,3′,4,4′-tetrachlorobiphenyl (PCB 77) did not induce MPO release or enhance f-Met-Leu-Phe-induced degranulation in HL-60 cells under similar experimental conditions. oup.comoup.comresearchgate.net Likewise, 3,3′,4,4′-TCB had no effect on the degranulation of rat peritoneal neutrophils. purdue.edu These findings suggest that the structural conformation of the PCB congener is a critical determinant of its effect on neutrophil degranulation, with non-coplanar structures appearing to be more active in promoting this cellular response. This differential activity points towards a mechanism independent of the aryl hydrocarbon (Ah) receptor, for which coplanar PCBs are potent ligands. oup.compurdue.edu

Table 1: Comparative Effects of Tetrachlorobiphenyl Congeners on Neutrophil Degranulation

| Congener | Structure | Cell Model | Effect on Degranulation | Reference |

|---|---|---|---|---|

| 2,2′,4,4′-Tetrachlorobiphenyl | Non-coplanar, ortho-substituted | Differentiated HL-60 cells | Increased myeloperoxidase (MPO) release | oup.comoup.com |

| 3,3′,4,4′-Tetrachlorobiphenyl (PCB 77) | Coplanar, non-ortho-substituted | Differentiated HL-60 cells | No effect on MPO release | oup.comoup.com |

| 2,2′,4,4′-Tetrachlorobiphenyl | Non-coplanar, ortho-substituted | Rat Peritoneal Neutrophils | Increased degranulation | oup.com |

| 3,3′,4,4′-Tetrachlorobiphenyl (PCB 77) | Coplanar, non-ortho-substituted | Rat Peritoneal Neutrophils | No effect on degranulation | purdue.edu |

Molecular Mechanisms Affecting Steroidogenesis (in vitro or non-human models)

Polychlorinated biphenyls, including various tetrachlorobiphenyl congeners, can interfere with steroid hormone synthesis through multiple molecular mechanisms, as demonstrated in various in vitro and non-human models. These interactions often target key enzymes and regulatory pathways within steroidogenic cells.

In studies using murine MA-10 Leydig cells, an environmentally relevant mixture of organochlorines, which included several PCB congeners, was found to repress critical early steps of steroidogenesis. oup.com While the mixture did not affect basal progesterone (B1679170) production, it significantly inhibited progesterone synthesis induced by 8-Bromo-cyclic adenosine (B11128) monophosphate (8Br-cAMP). oup.com This inhibition was linked to the suppression of cAMP-induced expression of key proteins essential for cholesterol transport and steroid synthesis, including the steroidogenic acute regulatory protein (StAR), Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), and Adrenodoxin Reductase (ADXR). oup.com

Other research has focused on the effects of specific PCBs and their metabolites on ovarian cells. In cultured ovarian follicular cells, exposure to certain PCBs and their hydroxylated metabolites led to a significant increase in estrogen secretion. osti.gov This effect was hypothesized to be a result of influenced follicular steroidogenesis, potentially through the upregulation of aromatase activity, the enzyme responsible for converting androgens to estrogens. osti.gov

Furthermore, some TCB congeners exhibit direct estrogenic activity. The coplanar congener 3,4,3',4'-tetrachlorobiphenyl (PCB 77) has been shown to act as an estrogen, with its actions mediated through the estrogen receptor (ER). oup.com This was demonstrated across multiple assays, including competitive binding to the ER, induction of ER-DNA binding, and regulation of estrogen-dependent gene expression and cell growth in human breast cancer cell lines (MCF-7 and ZR-75-1). oup.comnih.gov In vivo, PCB 77 showed activity in the immature mouse uterine weight bioassay. oup.com This indicates that certain TCBs can mimic the action of endogenous estrogens, thereby disrupting normal hormonal signaling.

Table 2: Observed Effects of PCBs on Steroidogenic Pathways in Non-Human/In Vitro Models

| Model System | PCB Exposure | Observed Molecular Effect | Outcome | Reference |

|---|---|---|---|---|

| MA-10 Mouse Leydig Cells | Mixture including Aroclor 1254 & 1260 | Downregulation of cAMP-induced CYP11A1 and ADXR protein levels | Inhibition of induced progesterone production | oup.com |

| Ovarian Follicular Cells | PCB3 and its hydroxylated metabolites | Potential increase in aromatase activity | Increased estrogen secretion | osti.gov |

| MCF-7 & ZR-75-1 Cells | 3,4,3',4'-Tetrachlorobiphenyl (PCB 77) | Binding to estrogen receptor; regulation of estrogen-regulated genes | Mimics estrogen action, promotes cell growth | oup.comnih.gov |

| Immature Mouse | 3,4,3',4'-Tetrachlorobiphenyl (PCB 77) | Interaction with the estrogen system | Increased uterine weight (uterotropic effect) | oup.com |

Oxidative Stress Induction and Antioxidant Response Mechanisms

Exposure to tetrachlorobiphenyls can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This process is a significant mechanism of PCB-mediated cytotoxicity. The induction of oxidative stress by PCBs, particularly coplanar congeners like 3,3′,4,4′-tetrachlorobiphenyl (PCB 77), is often linked to the activation of the aryl hydrocarbon receptor (AhR). oup.comoup.com

Activation of the AhR leads to the subsequent induction of cytochrome P450 enzymes, especially CYP1A1. oup.com While CYP1A1 is involved in the metabolism of xenobiotics, its increased activity can also lead to the production of ROS, causing cellular damage. oup.comresearchgate.net Studies in vascular endothelial cells have shown that PCB 77 induces a significant increase in oxidative stress, and this effect is associated with the induction of CYP1A1 activity. oup.com

In response to this induced oxidative state, cells activate antioxidant defense mechanisms. Research has shown that exposure to PCBs can cause an increase in the activity of key antioxidant enzymes. For example, exposure of human breast (MCF-10A) and prostate (RWPE-1) epithelial cells to PCB mixtures and individual congeners resulted in increased intracellular levels of ROS (O2·− and H2O2) and a corresponding 1.5- to 5-fold increase in the activity of manganese superoxide (B77818) dismutase (MnSOD) or copper-zinc superoxide dismutase (CuZnSOD). nih.gov This upregulation represents an adaptive response to mitigate the damaging effects of excess ROS.

The crucial role of oxidative stress in PCB toxicity is further highlighted by studies using antioxidants. In vascular endothelial cells, the antioxidant vitamin E was shown to completely block endothelial barrier dysfunction caused by PCB 77. oup.com This protective effect was associated with a decrease in both oxidative stress and the activation of the inflammation-linked transcription factor NF-κB. oup.com Similarly, dietary flavonoids like epigallocatechin-3-gallate (EGCG) and quercetin (B1663063) have been shown to inhibit PCB 77-induced oxidative stress and downregulate the associated AhR-DNA binding and CYP1A1 expression. oup.com

Disposition and Metabolomic Changes in Model Systems

The disposition and metabolism of this compound are characterized by its biotransformation into more polar metabolites that can be retained in specific tissues. Studies in mice have shown that this congener is localized in the liver and adipose tissue and is metabolized primarily via the mercapturic acid pathway. biosynth.comtandfonline.com This pathway involves conjugation with glutathione (B108866) (GSH), followed by biliary excretion and further metabolism, ultimately leading to the formation of methyl sulphide and methyl sulphone metabolites. tandfonline.com

Analysis of tissues from mice treated with this compound revealed that the major compounds present were methylsulphonyl-tetraCB metabolites, with only minor amounts of the parent compound and trace levels of methylthio-tetraCB. tandfonline.com A key finding was the identification of 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl as the major metabolite in the lung, indicating the presence of specific binding sites for this metabolite in pulmonary tissue. tandfonline.com Autoradiography confirmed that these binding sites were concentrated in the tracheo-bronchial mucosa. tandfonline.com

Broader studies on other tetrachlorobiphenyls, such as 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52), in rat models provide further insight into PCB metabolism. Following exposure, PCB 52 was detected in adipose tissue, brain, liver, and serum. biorxiv.orgresearchgate.net Its metabolism results in a complex mixture of metabolites, including hydroxylated, sulfated, and methylated forms, which are found primarily in the liver and serum. biorxiv.orgresearchgate.netacs.org Dihydroxylated and dechlorinated metabolites have also been identified, indicating multiple and complex metabolic pathways, including secondary oxidation reactions. biorxiv.orgbiorxiv.org

Metabolomic analyses in rats exposed to PCB 52 revealed relatively minor changes in endogenous serum metabolites. These alterations included effects on the levels of L-cysteine, glycine (B1666218), cytosine, sphingosine, thymine, linoleic acid, and L-histidine. biorxiv.orgbiorxiv.org In HepG2 cell models, exposure to 4-chlorobiphenyl (B17849) (PCB3) was shown to alter tryptophan metabolism. acs.org These findings suggest that while tetrachlorobiphenyls undergo extensive metabolism, their impact on the broader metabolome in these specific models can be subtle, though targeted towards specific pathways.

Table 3: Disposition and Metabolites of this compound in Mice

| Parent Compound | Model System | Primary Metabolic Pathway | Key Metabolites Identified | Primary Tissue Localization of Metabolites | Reference |

|---|---|---|---|---|---|

| This compound | Mouse | Mercapturic Acid Pathway | Methylsulphonyl-tetraCB, Methylthio-tetraCB | Lung (tracheo-bronchial mucosa): 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl; Liver & Adipose Tissue: General localization | biosynth.comtandfonline.com |

Research Gaps and Future Academic Directions for 2,3,4 ,6 Tetrachlorobiphenyl Research

Elucidation of Novel Biotransformation Pathways and Metabolites

While the metabolism of some PCB congeners has been characterized, the specific biotransformation pathways for 2,3,4',6-tetrachlorobiphenyl are not fully understood. In mammals, PCBs are known to be metabolized into various products, including hydroxylated (OH-PCBs), methylsulfonyl (MeSO2-PCBs), and sulfated metabolites, a process that can either detoxify the parent compound or produce more toxic derivatives nih.gov.

Early research in mice identified the formation of methylthio- and methylsulphonyl-tetrachlorobiphenyl metabolites following exposure to this compound, indicating the involvement of the mercapturic acid pathway nih.gov. The major metabolite found in the lungs was 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl, suggesting specific binding and potential for tissue-specific effects nih.gov. However, a complete profile of all potential metabolites, including hydroxylated and conjugated forms in various biological systems, is lacking.

Furthermore, microbial metabolism can follow different pathways. Some bacteria are capable of degrading PCBs through novel routes that differ from the typical 2,3-dioxygenase pathway researchgate.net. Research into the microbial degradation of 2,3,4,5,6-pentachlorobiphenyl (B96224) has shown that it can be dechlorinated to tetrachlorobiphenyls, including a congener identified as 2,3,4,6- and/or 2,3,5,6-tetrachlorobiphenyl (B164875), highlighting a potential environmental source of this compound oup.com.

Future Research Directions:

Comprehensive Metabolite Profiling: Utilize high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the full spectrum of metabolites of this compound in various model systems, including human-relevant cell lines (e.g., HepG2), primary hepatocytes, and whole organisms (e.g., zebrafish, rodents).

In Vitro and In Silico Studies: Investigate the specific cytochrome P450 (CYP) enzymes responsible for its oxidative metabolism. In silico modeling can predict potential metabolites and guide analytical searches.

Microbial Biotransformation: Isolate and characterize microbial strains capable of degrading this compound and identify the enzymatic pathways and resulting metabolites. This is crucial for understanding its fate in contaminated environments and for developing bioremediation strategies.

Advanced Understanding of Specific Microbial Dechlorination Mechanisms and Microbial Communities

Microbial reductive dechlorination is a critical process in the natural attenuation of PCBs in anaerobic environments. Specific microbial communities have been shown to dechlorinate different PCB congeners with high specificity nih.gov. For instance, bacterial enrichment cultures have been developed that strictly perform ortho-dechlorination of 2,3,5,6-tetrachlorobiphenyl to 3,5-dichlorobiphenyl (B164840) nih.govresearchgate.net. Studies have identified specific microbial groups, including members of the δ-subgroup of Proteobacteria and relatives of Dehalococcoides ethenogenes, as being predominant during active dechlorination nih.gov.

However, the specific microorganisms and enzymatic mechanisms responsible for the dechlorination of this compound remain largely uncharacterized. The asymmetrical chlorine substitution pattern of this congener presents a unique substrate for microbial enzymes. Understanding which chlorine atoms (ortho, meta, or para) are preferentially removed and by which microbial communities is essential for predicting its environmental persistence. Research on marine sediments has suggested that sulfate-reducing, spore-forming bacteria may be involved in the dechlorination of pre-existing PCBs oup.com.

Future Research Directions:

Isolation and Characterization of Dechlorinating Consortia: Establish enrichment cultures from contaminated sediments using this compound as the sole electron acceptor to isolate and identify the responsible microorganisms.

Metagenomic and Metatranscriptomic Analyses: Apply 'omics' approaches to these enrichment cultures to identify the key microbial players and the functional genes (e.g., reductive dehalogenase genes) involved in the dechlorination process.

Biochemical Studies: Purify and characterize the specific dehalogenase enzymes to understand their substrate specificity, reaction kinetics, and mechanistic action towards this compound.

Development of Predictive Models for Environmental Fate and Transport at High Resolution

Predictive models are vital tools for assessing the environmental distribution and risk of chemical contaminants. Environmental fate models (EFMs) use mass balance equations to predict the behavior and concentration of pollutants in different environmental compartments like air, water, and soil mdpi.com. For PCBs, properties like the octanol-water partition coefficient (Kow) and Henry's Law constant are key inputs for models such as fugacity-based and multimedia compartmental models avestia.com.

Currently, most available models are generalized for classes of compounds like PCBs and lack the specificity required for high-resolution prediction of individual congeners. The unique physicochemical properties of this compound will dictate its specific partitioning, transport, and accumulation behavior. The development of Quantitative Structure-Property Relationship (QSPR) models using modern cheminformatics can help predict these properties, but they require high-quality experimental data for validation nih.gov. A significant gap exists in high-resolution models that can predict the fate of this specific isomer in complex, dynamic environments like urban watersheds or stratified water bodies.

Future Research Directions:

Accurate Physicochemical Data: Conduct precise experimental measurements of key physicochemical properties for this compound, including its water solubility, vapor pressure, and partition coefficients (Kow, Koc), across a range of environmental conditions (temperature, salinity, pH).

High-Resolution Fate Modeling: Develop and validate spatially and temporally explicit models that incorporate the specific properties of this compound. These models should account for advective and diffusive transport, intermedia exchange, and transformation processes (biotic and abiotic) in realistic environmental scenarios.

Model Integration: Integrate fate and transport models with bioaccumulation models to predict concentrations in food webs and potential exposure to ecological receptors and humans.

Refinement of Analytical Techniques for Trace-Level Detection and Speciation in Complex Matrices

Accurate risk assessment depends on the ability to detect and quantify contaminants at environmentally relevant concentrations. The analysis of specific PCB congeners in complex matrices like sediment, biota, and water is challenging due to low concentrations and the presence of interfering compounds. Current standard methods often rely on gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS) clu-in.org.

For trace-level detection, advanced techniques like triple quadrupole GC-MS/MS operating in selected reaction monitoring (SRM) mode offer superior selectivity and sensitivity, with instrument detection limits reported in the low femtogram (fg) range for some PCBs thermofisher.com. Effective analysis also requires robust sample preparation and cleanup procedures, such as acid-treated silica (B1680970) gel and alumina (B75360) chromatography, to remove interfering substances from the sample extract nih.govepa.gov.

Despite these advances, challenges remain. The potential for co-elution with other PCB congeners or contaminants can complicate quantification. Furthermore, there is a need for methods that can distinguish between the parent compound and its various metabolites (e.g., hydroxylated, sulfonylated) in a single analytical run.

Future Research Directions:

Multi-Residue Methods: Develop and validate comprehensive analytical methods using techniques like GCxGC-TOFMS (two-dimensional gas chromatography-time-of-flight mass spectrometry) to improve the separation and identification of this compound from other congeners in complex environmental and biological samples.

Metabolite and Parent Compound Speciation: Refine liquid chromatography-mass spectrometry (LC-MS/MS) methods to simultaneously quantify the parent this compound and its polar metabolites, which are not amenable to GC analysis without derivatization.

In-Situ and Real-Time Monitoring: Explore the development of novel sensors or passive sampling devices coupled with sensitive analytical techniques for in-situ, real-time monitoring of this compound in aquatic environments, providing a more dynamic picture of its environmental concentrations.

| Analytical Technique | Common Application | Typical Detection Limit Range | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of congeners and Aroclors in environmental samples. | Higher than GC-ECD, but provides structural confirmation. | clu-in.org |

| Triple Quadrupole GC-MS/MS | Trace analysis of PCBs in complex environmental matrices. | 3 fg to 19 fg (instrument detection limit). | thermofisher.com |

| High-Performance Liquid Chromatography (HPLC) | Analysis of polar metabolites; can be coupled with MS. | Analyte-dependent; suitable for non-volatile compounds. | osha.gov |

| Size Exclusion Chromatography (SEC) | Cleanup step for removing high molecular weight interferences (e.g., lipids) from biological extracts. | Not a detection method. | nih.gov |

Comparative Mechanistic Studies with Other Tetrachlorobiphenyl Isomers and Congeners

The toxicity and biological activity of PCBs are highly dependent on their structure, particularly the number and position of chlorine atoms epa.gov. Congeners are often grouped by their mechanism of action. For example, non-ortho (coplanar) PCBs like 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) are potent agonists of the aryl hydrocarbon receptor (AhR), leading to dioxin-like toxicity epa.govresearchgate.net. In contrast, the effects of other isomers are less understood.

Comparative studies have revealed marked differences in the pharmacokinetic properties and toxicity of various tetrachlorobiphenyl isomers. For instance, 3,4,3',4'-TCB showed higher covalent binding to macromolecules in the liver compared to 2,4,2',4'-TCB in rats nih.gov. Similarly, 3,3',4,4'-TCB was found to be a potent developmental toxicant in mice, causing cleft palate and hydronephrosis, while 4,4'-dichlorobiphenyl (B164843) and 3,3',5,5'-tetrachlorobiphenyl (B165810) showed no developmental toxicity at similar doses merckmillipore.com.

The specific toxicological mechanisms of this compound, an asymmetrically substituted mono-ortho congener, are poorly defined. It is crucial to conduct comparative studies with well-characterized isomers to understand its potential for dioxin-like toxicity, neurotoxicity, endocrine disruption, and other adverse outcomes.

Future Research Directions:

Receptor Binding and Activation Assays: Systematically evaluate the binding affinity and activation potential of this compound and its major metabolites for key cellular receptors, including the AhR, estrogen receptor, androgen receptor, and thyroid hormone receptor, in comparison with other tetrachlorobiphenyl isomers.

Comparative In Vivo Studies: Conduct head-to-head toxicological studies in model organisms (e.g., rodents, zebrafish) comparing the effects of this compound with isomers like PCB 77 (dioxin-like) and 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52, non-dioxin-like) on developmental, neurological, and endocrine endpoints.

Transcriptomic and Proteomic Analyses: Use systems biology approaches to compare the global changes in gene and protein expression induced by this compound and other isomers in target tissues. This can reveal unique mechanisms of action and pathways of toxicity.

| Isomer | Chlorine Positions | Key Mechanistic Feature | Reference |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Non-ortho | Potent Aryl Hydrocarbon Receptor (AhR) agonist; dioxin-like toxicity. | epa.govresearchgate.net |

| 3,4,3',4'-Tetrachlorobiphenyl (PCB 81) | Non-ortho | High covalent binding to liver macromolecules. | nih.gov |

| 3,3',5,5'-Tetrachlorobhenyl (PCB 80) | Non-ortho | Showed no developmental toxicity in mice at tested doses. | merckmillipore.com |

| This compound (PCB 54) | Mono-ortho | Mechanistic profile largely uncharacterized. | N/A |

常见问题

Basic Research Questions

Q. How can 2,3,4',6-Tetrachlorobiphenyl be reliably detected and quantified in environmental samples?